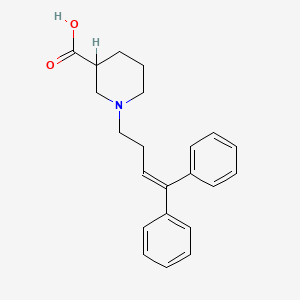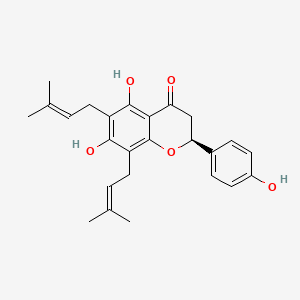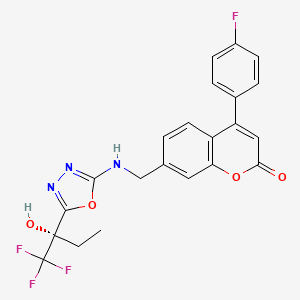
盐酸SKF 89976A
描述
盐酸SKF 89976A,也称为1-(4,4-二苯基-3-丁烯基)-3-哌啶羧酸盐酸盐,是一种有效的γ-氨基丁酸(GABA)摄取抑制剂。它对GABA转运蛋白1型(GAT-1)具有选择性,并以其能够跨越血脑屏障而闻名。 该化合物主要用于科学研究,以研究GABA转运蛋白在中枢神经系统中的作用 .
科学研究应用
盐酸SKF 89976A广泛用于科学研究,特别是在神经科学和药理学领域。其主要应用是作为GABA摄取抑制剂,使其成为研究GABA转运蛋白在大脑中的作用的宝贵工具。 该化合物已被用于研究GABA能神经传递的机制、GABA转运蛋白抑制对神经元活性的影响以及GABA转运蛋白抑制剂在治疗神经系统疾病中的潜在治疗应用 .
作用机制
盐酸SKF 89976A的作用机制涉及通过选择性靶向GABA转运蛋白1型(GAT-1)抑制GABA的摄取。通过阻断GAT-1,该化合物增加了GABA的细胞外浓度,从而增强了GABA能神经传递。 这种作用会导致各种生理效应,包括调节神经元兴奋性和减少癫痫发作 .
生化分析
Biochemical Properties
SKF 89976A hydrochloride is a selective GABA uptake inhibitor, primarily targeting GAT-1. The compound exhibits high affinity for GAT-1 with an IC50 value of 0.13 μM, while showing significantly lower affinity for other GABA transporters such as GAT-2, GAT-3, and BGT-1 . By inhibiting GAT-1, SKF 89976A hydrochloride increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This interaction is crucial for studying the role of GABA in various physiological and pathological processes.
Cellular Effects
SKF 89976A hydrochloride has profound effects on various cell types, particularly neurons. By inhibiting GAT-1, the compound increases GABA levels in the synaptic cleft, leading to enhanced activation of GABA receptors. This results in increased inhibitory neurotransmission, which can modulate neuronal excitability and synaptic plasticity . Additionally, SKF 89976A hydrochloride has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in neuropharmacological studies.
Molecular Mechanism
The molecular mechanism of SKF 89976A hydrochloride involves its binding to the GAT-1 transporter, thereby blocking the reuptake of GABA into presynaptic neurons. This inhibition leads to an accumulation of GABA in the synaptic cleft, enhancing its interaction with GABA receptors on postsynaptic neurons . The compound’s ability to cross the blood-brain barrier and its high selectivity for GAT-1 make it an effective tool for studying GABAergic neurotransmission in vivo.
Temporal Effects in Laboratory Settings
In laboratory settings, SKF 89976A hydrochloride exhibits stable and sustained effects on GABAergic neurotransmission over time. The compound’s stability and resistance to degradation ensure consistent results in both in vitro and in vivo studies . Long-term exposure to SKF 89976A hydrochloride has been shown to maintain elevated GABA levels, leading to prolonged modulation of neuronal activity and synaptic plasticity.
Dosage Effects in Animal Models
The effects of SKF 89976A hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances GABAergic neurotransmission without causing significant adverse effects . At higher doses, SKF 89976A hydrochloride may induce toxicity and adverse effects, such as sedation and motor impairment. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
SKF 89976A hydrochloride is involved in metabolic pathways related to GABAergic neurotransmission. The compound interacts with enzymes and cofactors involved in GABA synthesis, degradation, and transport . By inhibiting GAT-1, SKF 89976A hydrochloride affects the metabolic flux of GABA, leading to altered levels of GABA and its metabolites in the brain.
Transport and Distribution
SKF 89976A hydrochloride is efficiently transported and distributed within cells and tissues. The compound’s ability to cross the blood-brain barrier allows it to reach its target sites in the central nervous system . SKF 89976A hydrochloride interacts with transporters and binding proteins that facilitate its localization and accumulation in specific brain regions, ensuring its effective action on GABAergic neurotransmission.
Subcellular Localization
The subcellular localization of SKF 89976A hydrochloride is primarily within the synaptic cleft, where it exerts its inhibitory effects on GAT-1. The compound’s targeting signals and post-translational modifications direct it to specific compartments and organelles involved in GABAergic neurotransmission . This precise localization is essential for its role in modulating synaptic activity and neuronal function.
准备方法
盐酸SKF 89976A的合成涉及多个步骤。一种常见的合成路线包括1,1-二苯基-4-溴丁烯与尼古丁酸乙酯之间的Finkelstein Sn2烷基化反应,生成中间体化合物。 该中间体可以随后进行可选的皂化反应,生成最终的氨基酸化合物 。反应条件通常包括使用有机溶剂和控制温度,以确保以高纯度获得所需的产物。
化学反应分析
盐酸SKF 89976A主要由于活性官能团的存在而发生取代反应。这些反应中常用的试剂包括卤代烷烃和强碱。 这些反应形成的主要产物通常是原始化合物的衍生物,可以进一步分析其生物活性 .
相似化合物的比较
盐酸SKF 89976A在其对GAT-1的高选择性和其跨越血脑屏障的能力方面是独特的。类似的化合物包括盐酸替加宾、盐酸NO-711和(S)-SNAP-5114,它们都是GABA转运蛋白抑制剂。 This compound以其特异性结合亲和力和其体内有效性而著称 .
属性
IUPAC Name |
1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.ClH/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGBKYQZVAQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426065 | |
| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85375-15-1 | |
| Record name | 3-Piperidinecarboxylic acid, 1-(4,4-diphenyl-3-buten-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85375-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)




![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)





![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
![11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione](/img/structure/B1681743.png)
